3-ethyl-4-methoxyaniline
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Overview
Description
3-Ethyl-4-methoxyaniline, also known as 4-amino-3-ethylanisole, is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, where the amino group is substituted at the para position with an ethyl group and a methoxy group. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize this compound involves the nitration of 3-ethyl-4-methoxybenzene to form 3-ethyl-4-methoxynitrobenzene, followed by reduction to the corresponding aniline derivative.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 3-ethyl-4-methoxyhalobenzene with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or direct amination processes using advanced catalytic systems to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form various derivatives, such as N-alkylated anilines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: N-alkylated anilines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-Ethyl-4-methoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-ethyl-4-methoxyaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The compound’s biological activity may be attributed to its ability to interfere with cellular processes, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
4-Methoxyaniline (p-Anisidine): Similar structure but lacks the ethyl group.
3-Ethylaniline: Similar structure but lacks the methoxy group.
4-Ethoxyaniline: Similar structure but has an ethoxy group instead of a methoxy group .
Uniqueness: 3-Ethyl-4-methoxyaniline is unique due to the presence of both ethyl and methoxy groups, which influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-ethyl-4-methoxyaniline can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-nitroanisole", "ethyl iodide", "sodium hydride", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "The first step involves the nitration of 4-nitroanisole using a mixture of nitric and sulfuric acid to yield 4-nitro-1-methoxybenzene.", "The nitro group is then reduced to an amino group using catalytic hydrogenation with palladium on carbon and hydrogen gas to yield 4-amino-1-methoxybenzene.", "The amino group is then protected by reacting with ethyl iodide in the presence of sodium hydride to yield 4-ethoxy-1-methoxybenzene.", "The final step involves the reduction of the nitro group to an amino group using catalytic hydrogenation with palladium on carbon and hydrogen gas to yield 3-ethyl-4-methoxyaniline." ] } | |
CAS No. |
518990-49-3 |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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